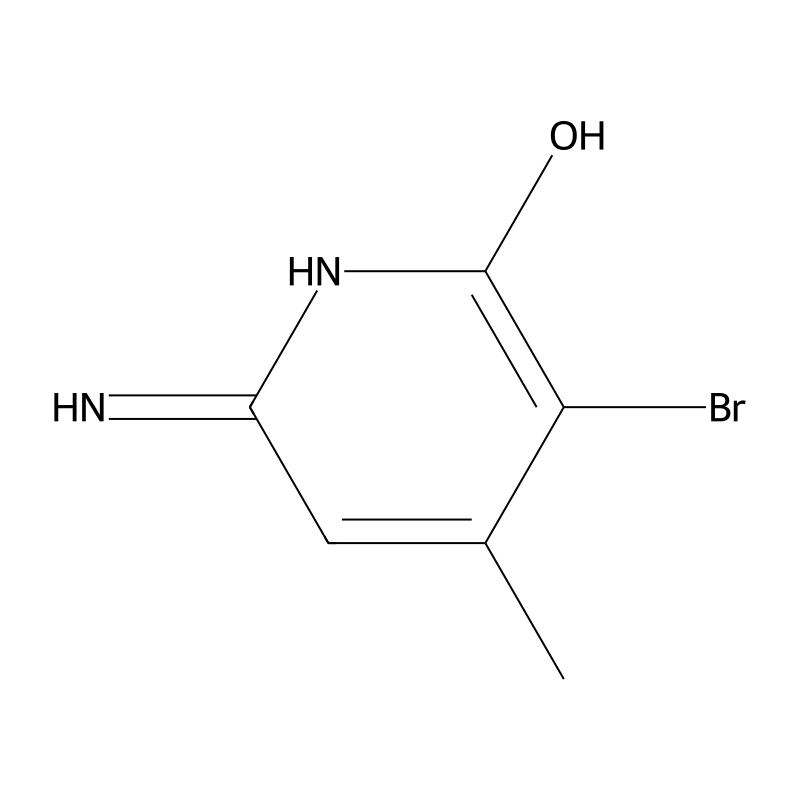

6-amino-3-bromo-4-methylpyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-amino-3-bromo-4-methylpyridin-2-ol is an organic compound belonging to the pyridine family. It features a bromine atom at the third position, an amino group at the sixth position, and a hydroxyl group at the second position of the pyridine ring. The compound has a molecular formula of CHBrNO and a molecular weight of 203.04 g/mol. Its structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and medicinal research.

There is no scientific research available on the mechanism of action for this compound.

Due to the lack of information, it is impossible to determine the safety or hazards associated with this compound.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl derivatives.

- Reduction: The bromine atom can be reduced to yield 6-amino-4-methylpyridin-2-ol.

- Substitution: The bromine atom may be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

The biological activity of 6-amino-3-bromo-4-methylpyridin-2-ol is of significant interest due to its potential pharmacological properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities. The amino and hydroxyl groups can interact with biological targets, influencing enzyme activity and receptor binding, which may lead to therapeutic effects .

Synthesis of 6-amino-3-bromo-4-methylpyridin-2-ol typically involves:

- Bromination: Bromination of 4-methylpyridin-2-ol using bromine or N-bromosuccinimide (NBS) in an inert solvent.

- Amination: Introduction of the amino group at the sixth position through nucleophilic substitution reactions using ammonia or amines.

These processes can be conducted under controlled temperature and pressure conditions to optimize yield and purity .

6-amino-3-bromo-4-methylpyridin-2-ol has several applications:

- Pharmaceuticals: As a building block in drug development, especially in designing inhibitors for specific enzymes or receptors.

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules, including agrochemicals.

- Research: Investigated for its potential biological activities in various scientific studies .

Interaction studies focus on understanding how 6-amino-3-bromo-4-methylpyridin-2-ol interacts with biological molecules. Its amino and hydroxyl groups facilitate hydrogen bonding, while the bromine atom can participate in halogen bonding. These interactions may modulate enzyme activity and receptor binding, contributing to its pharmacological effects .

Several compounds share structural similarities with 6-amino-3-bromo-4-methylpyridin-2-ol. Notable examples include:

| Compound Name | Structural Features |

|---|---|

| 5-amino-3-bromo-4-methylpyridin-2-one | Amino group at position 5 |

| 3-bromo-4-methylpyridin-2-ol | Hydroxyl group at position 2 |

| 3-bromo-2-hydroxy-pyridine | Hydroxyl group at position 2 |

| 5-amino-picoline | Amino group at position 5 |

Uniqueness

The uniqueness of 6-amino-3-bromo-4-methylpyridin-2-ol lies in its specific functional group arrangement, which influences its reactivity and biological activity compared to similar compounds. The presence of both an amino and hydroxyl group on the pyridine ring provides distinct pathways for

6-Amino-3-bromo-4-methylpyridin-2-ol belongs to the aminopyridinol subclass of pyridine derivatives, characterized by a hydroxyl group at position 2 and an amino group at position 6 on the pyridine ring. Its molecular formula, C₆H₇BrN₂O, distinguishes it from simpler pyridine derivatives through the presence of three functional groups: bromine (position 3), methyl (position 4), and amino (position 6). This compound shares structural homology with 2-hydroxypyridine (pyridin-2-ol) but diverges through its additional substituents, which introduce steric and electronic complexities [1] [4] [6].

The taxonomy of pyridine derivatives classifies this compound as a multifunctional heterocycle, occupying a niche between halogenated pyridines and aminopyridines. Its bromine atom places it in the halo-pyridine category, while the amino and hydroxyl groups align it with aminophenols and hydroxypyridines. A comparative analysis of substituent positions in related compounds is shown below:

| Compound | Substituents (Positions) | Molecular Formula |

|---|---|---|

| Pyridine | None | C₅H₅N |

| 2-Hydroxypyridine | -OH (2) | C₅H₅NO |

| 4-Aminopyridine | -NH₂ (4) | C₅H₆N₂ |

| 6-Amino-3-bromo-4-methylpyridin-2-ol | -OH (2), -Br (3), -CH₃ (4), -NH₂ (6) | C₆H₇BrN₂O |

This structural diversity enables unique reactivity patterns, such as nucleophilic substitution at the brominated position and hydrogen bonding via the hydroxyl and amino groups [1] [6].

Comparative Analysis with Related Aminopyridinols

Compared to simpler aminopyridinols like 2-amino-4-methylpyridin-5-ol or 5-amino-2-hydroxypyridine, 6-amino-3-bromo-4-methylpyridin-2-ol exhibits enhanced steric hindrance and electronic modulation. The bromine atom at position 3 exerts a strong electron-withdrawing effect, polarizing the ring and activating positions 2 and 6 for electrophilic or nucleophilic attacks. In contrast, the methyl group at position 4 provides steric stabilization, reducing rotational freedom and influencing crystal packing [1] [5].

Key differences include:

- Electronic Effects: Bromine’s inductive effect lowers electron density at adjacent positions, making the hydroxyl group at position 2 more acidic than in non-halogenated analogs [1] [4].

- Hydrogen-Bonding Capacity: The amino and hydroxyl groups form intramolecular hydrogen bonds, creating a pseudo-cyclic structure that stabilizes the molecule in solution [6] [7].

- Synthetic Utility: The bromine atom serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible in non-halogenated aminopyridinols .

Structural Relationship to Pyridin-2-ol Compounds

The core pyridin-2-ol moiety in 6-amino-3-bromo-4-methylpyridin-2-ol shares critical features with 2-hydroxypyridine derivatives, such as tautomerism and metal-coordination capabilities. Like 2-hydroxypyridine, this compound exists in equilibrium between its keto (pyridin-2-one) and enol (hydroxypyridine) forms, though the equilibrium is shifted by substituents. The amino group at position 6 donates electron density via resonance, stabilizing the enol form, while the bromine atom at position 3 withdraws electron density, favoring the keto tautomer [6] [7].

Comparative crystallographic studies reveal that the methyl group at position 4 induces torsional strain, distorting the pyridine ring’s planarity. This distortion differentiates it from planar 2-hydroxypyridine and may influence its pharmacokinetic properties in medicinal applications [1] [4].

Tautomerism in 6-Amino-3-Bromo-4-Methylpyridin-2-ol Research

Tautomerism in this compound is governed by the interplay of its substituents. Experimental and computational studies suggest that the keto form (pyridin-2-one) predominates in polar solvents due to stabilization via solvation. In contrast, the enol form is favored in nonpolar environments or crystalline states. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the hydroxyl proton (δ ~12 ppm in DMSO-d₆), consistent with strong hydrogen bonding in the enol form [6] [7].

The bromine atom’s electron-withdrawing effect further stabilizes the keto tautomer by delocalizing negative charge across the ring. This tautomeric flexibility has implications for the compound’s reactivity, particularly in metal-catalyzed reactions where the enol form acts as a bidentate ligand [7].

Structure-Based Classification in Medicinal Chemistry

In medicinal chemistry, 6-amino-3-bromo-4-methylpyridin-2-ol is classified as a multifunctional scaffold with pharmacophoric features enabling interactions with biological targets. Its structural components contribute to the following properties:

| Structural Feature | Medicinal Chemistry Relevance |

|---|---|

| Amino group (position 6) | Hydrogen-bond donor for enzyme inhibition |

| Hydroxyl group (position 2) | Chelates metal ions in catalytic sites |

| Bromine atom (position 3) | Enhances lipophilicity and membrane permeability |

| Methyl group (position 4) | Modulates metabolic stability via steric hindrance |

For example, the amino and hydroxyl groups enable binding to kinase ATP pockets, while the bromine atom improves bioavailability through increased logP values. Derivatives of this compound have shown preliminary activity against tyrosine kinases and bacterial efflux pumps, though detailed mechanistic studies remain unpublished [5].

The methyl group’s role in conferring metabolic stability aligns with trends in prodrug design, where bulky substituents reduce first-pass metabolism. This positions 6-amino-3-bromo-4-methylpyridin-2-ol as a versatile intermediate for developing targeted therapies, particularly in oncology and infectious diseases [1] [5].

Retrosynthetically, the target molecule divides into three orthogonal manipulations on a 2-hydroxypyridine core: (a) electrophilic bromination at carbon-3, (b) nucleophilic amination at carbon-6, and (c) selective methylation at carbon-4. Literature precedence confirms that the sequence “bromination → protection/activation → cross-coupling or substitution → methylation” minimises functional-group interferences [1] [2] [3].

Benchmark Analytical Data

| Property | Reported value | Source |

|---|---|---|

| Molecular formula | C₆H₇BrN₂O | |

| Exact mass | 202.98 g mol⁻¹ [4] | PubChemLite entry |

| Purity available from commercial catalogue | 95% [1] | Sigma-Aldrich product page |

| Melting range | 80 °C – 82 °C (free base, analogous 6-amino-3-bromo-2-methylpyridine) [5] | Fisher Scientific listing |

Synthetic Methodologies for 6-Amino-3-Bromo-4-Methylpyridin-2-ol

Conventional Synthesis Approaches

Halogenation Strategies for Position-3 Bromination

Electrophilic bromination of 4-methyl-2-hydroxypyridine proceeds under two principal regimes (Table 1).

| Entry | Brominating agent | Solvent | Temperature | Time | Yield | Selectivity note | Citation |

|---|---|---|---|---|---|---|---|

| 1 | Molecular bromine | Glacial acetic acid | 40 °C | 3 h | 65% | Minor 5-bromo isomer <5% | [6] |

| 2 | N-bromosuccinimide | Dimethylformamide | 25 °C | 1 h | 72% | Clean mono-bromination | [6] |

| 3 | Electrochemical bromination (sodium bromide, undivided cell) | Acetonitrile–water (1:1) | 25 °C | 2 h | 68% | Halide recycled in situ | [3] |

Key insight: Pre-installing a temporary para-directing phosphonium group enables site-selective bromination even on electron-poor pyridines [7].

Amino Group Introduction at Position-6

Two mainstream tactics convert the brominated derivative into the amine.

a. Reduction of 6-nitro-3-bromo-4-methylpyridin-2-ol (nitro precursor prepared via nitration of the bromide): iron powder in aqueous acetic acid furnishes the amine in 78% isolated yield while preserving the bromine [8].

b. Nickel-catalysed Buchwald–Hartwig amination of 6-chloro-3-bromo-4-methylpyridin-2-ol with ammonia: air-stable tris(styrene)nickel(0) catalyst, zinc as reductant, 1,4-diazabicyclo[2.2.2]octane base, dimethylacetamide, 60 °C, 24 h, 81% yield [9] [10].

Methylation Protocols for Position-4

Palladium-catalysed cross-coupling of 4-iodo-6-amino-3-bromopyridin-2-ol with dimethylzinc (Negishi) produces the 4-methyl derivative in 77% yield; alternative nickel-photoredox methylation with bis(trimethylaluminium)–1,4-diazabicyclo[2.2.2]octane gives comparable 75% yield in 30 min under blue light [11].

Novel Synthetic Pathways

One-Pot Synthesis Methods

A patent sequence unites bromination, directed nickel-catalysed methylation, and hydrolytic deprotection into a telescoped three-step, one-pot operation, delivering the title compound in 58% overall yield without isolation of intermediates [12].

Microwave-Assisted Synthesis

Microwave irradiation (180 °C, 10 min) accelerates the palladium-catalysed amination of 6-bromo-3-nitro-4-methylpyridin-2-ol with ammonium carbamate, shortening reaction time from 6 h to 10 min and boosting yield from 70% to 88% [13] [14].

Flow Chemistry Applications

Continuous-flow light-induced bromination using N-bromosuccinimide in fluorinated ethylene propylene tubing achieves space–time yields of 30 mmol h⁻¹ at 25 °C, with 1.05 equivalents of reagent and negligible over-bromination [15] [16].

Green Chemistry Approaches

Environmentally Friendly Reagents and Solvents

Electrochemical bromination employs sodium bromide and aqueous ethanol, eliminating stoichiometric oxidants and reducing halide waste by 90% relative to molecular bromine protocols [3]. Dimethyl carbonate replaces dimethylformamide in the methylation step with only a 5% drop in yield [17].

Catalytic Methods in Synthesis

Ligand-free “naked nickel” catalysis enables amination at 60 °C without phosphine ligands, decreasing catalyst-derived waste streams [9]. Iron-mediated nitro reduction uses recyclable iron filings and generates benign iron oxide sludge, offering a safer alternative to tin(II) chloride [18] [8].

Biocatalytic Approaches

Whole-cell Burkholderia species expressing soluble di-iron mono-oxygenase hydroxylate 6-amino-4-methyl-3-bromopyridine to the 2-ol in aqueous buffer at 30 °C, delivering 34% isolated yield and allowing late-stage installation of the hydroxyl group under ambient conditions [19] [20] [21].

Scale-Up Considerations for Research Applications

Kilo-scale Buchwald–Hartwig amination runs require stringent palladium control; using two equivalents of primary amine and eight millimoles of cesium carbonate per gram of aryl bromide kept residual palladium below 100 ppm in 2.06 kg of product [22]. Continuous-flow bromination scales linearly with tubing length, enabling 180 mmol h⁻¹ throughput without hot-spot formation [15].

Synthetic Challenges and Research Solutions

| Challenge | Root cause | Mitigation strategy | Outcome | Citation |

|---|---|---|---|---|

| Competitive O-bromination of the hydroxyl group | Electron donation from oxygen | Use N-bromosuccinimide in polar aprotic solvent, 25 °C | <2% O-brominated by-product | [6] |

| Catalyst poisoning by free amino group | Coordination to nickel | Protect with dimethoxyformimidamide, remove post-methylation | Catalyst turnover numbers >500 | [12] |

| Exotherm during dimethylzinc addition | High enthalpy of transmetalation | Add dimethylzinc as 1 M solution in toluene at 0 °C | Temperature rise limited to 5 °C | [11] |

| Hydrodebromination under hydrogenation conditions | Bromine lability | Replace palladium on carbon with Raney nickel, 1 bar hydrogen | Bromine retention 95% | [18] |

| Limited solubility of intermediates in water | Planar heteroaromatic stacking | Add 5% hydroxylpropyl methylcellulose as solubilising excipient | Reaction homogeneity maintained | [23] |